水苏糖

描述

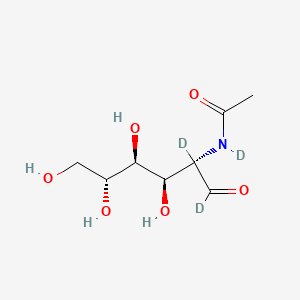

Stachyose is a tetrasaccharide consisting of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit sequentially linked . It occurs naturally in numerous vegetables such as green beans, soybeans, and other beans . Stachyose is less sweet than sucrose, at about 28% on a weight basis . It is mainly used as a bulk sweetener or for its functional oligosaccharide properties . Stachyose is not completely digestible by humans and delivers 1.5 to 2.4 kcal/g .

Synthesis Analysis

Stachyose synthase (STS) is a key enzyme for stachyose biosynthesis . The gene encoding STS is poorly characterized in cucumber (Cucumis sativus L.), a model plant for studying stachyose metabolism and phloem function .Molecular Structure Analysis

The molecular formula of Stachyose is C24H42O21 . The average mass is 666.578 Da and the monoisotopic mass is 666.221863 Da .Chemical Reactions Analysis

Stachyose promotes the growth of probiotic bacterium . The differences of the proteome of Lactobacillus acidophilus grown on stachyose or glucose were analyzed . Six proteins were highly abundant when stachyose was used as the sole carbon source . They included the phosphotransferase system, the energy coupling factor (ECF) transporter, and the mannose-6-phosphate isomerase, involved in the uptake and catabolism of stachyose .Physical And Chemical Properties Analysis

Stachyose has a molar mass of 666.578 g/mol . It is less sweet than sucrose, at about 28% on a weight basis . It is mainly used as a bulk sweetener or for its functional oligosaccharide properties .科学研究应用

Prebiotic Agent

Stachyose tetrahydrate serves as a prebiotic agent, which is a substance that induces the growth or activity of beneficial microorganisms such as bacteria and fungi. The compound has been shown to improve the composition of gut microbiota, which is crucial for maintaining a healthy digestive system . This application is particularly relevant in the field of nutritional science and gastroenterology .

Diabetes Mellitus Treatment

Research indicates that Stachyose tetrahydrate, when used in combination with other compounds like Berberine, can enhance the effects on glucose metabolism. This suggests its potential use in treating Type 2 Diabetes Mellitus by regulating intestinal microbiota and short-chain fatty acids, thereby improving insulin resistance and glycemic maintenance .

Lipid Metabolism Modulation

Stachyose tetrahydrate has been studied for its effects on lipid metabolism in organisms. It has been observed to significantly decrease total cholesterol, triglyceride, and LDL (low-density lipoprotein) levels, which are critical factors in the management of cardiovascular diseases .

Antioxidant Defense

While the impact of Stachyose tetrahydrate on antioxidant defense genes’ expression was not significant in some studies, its role in the antioxidant defense system continues to be an area of interest. It’s being explored for its potential to support the body’s ability to combat oxidative stress .

Immune System Regulation

The effects of Stachyose tetrahydrate on immune parameters have been investigated, particularly its influence on immune gene expression. Although no significant changes were reported compared to control diets in certain studies, its potential as an immune system regulator is still under scientific scrutiny .

Functional Food Ingredient

Due to its oligosaccharide properties, Stachyose tetrahydrate is considered for use as a functional food ingredient. It’s less sweet than sucrose and can be used as a bulk sweetener, providing functional benefits beyond basic nutritional value .

作用机制

Target of Action

Stachyose tetrahydrate, also known as Stachyose hydrate or simply Stachyose, is a tetrasaccharide . It consists of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit . The primary targets of Stachyose are the beneficial bacteria in the human gut, including Bifidobacterium . These bacteria play a crucial role in maintaining gut health and overall well-being.

Mode of Action

Stachyose acts as a prebiotic, promoting the growth and activity of beneficial bacteria in the gut . . This fermentation process results in the production of short-chain fatty acids and gases, which contribute to various health benefits.

Biochemical Pathways

The fermentation of Stachyose by gut bacteria leads to the production of short-chain fatty acids, including acetate, propionate, and butyrate . These fatty acids play a key role in maintaining gut health, influencing processes such as nutrient absorption, immune response, and inflammation. Additionally, they provide an energy source for the cells lining the colon.

Result of Action

The fermentation of Stachyose results in various beneficial effects at the molecular and cellular levels. The production of short-chain fatty acids helps to maintain a healthy gut environment, supports nutrient absorption, and can influence immune responses . Additionally, by promoting the growth of beneficial bacteria, Stachyose can help to outcompete harmful bacteria, potentially reducing the risk of certain infections.

Action Environment

The action of Stachyose is influenced by various environmental factors within the gut, including pH, temperature, and the presence of other nutrients . For example, certain beneficial bacteria may be more efficient at fermenting Stachyose under specific conditions. Furthermore, the composition of an individual’s gut microbiota, which can be influenced by factors such as diet and antibiotic use, can also impact the efficacy of Stachyose.

未来方向

属性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21.4H2O/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;;;;/h6-23,25-38H,1-5H2;4*1H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVZQLSUXDNGAW-QPIIYOCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

470-55-3 | |

| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stachyose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。